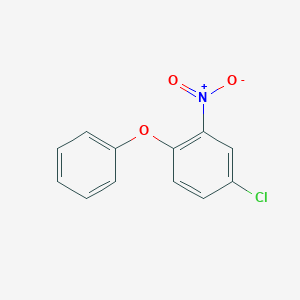

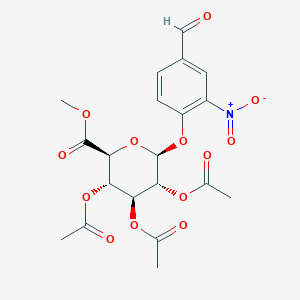

Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

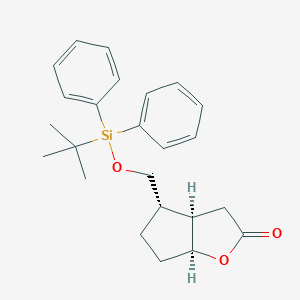

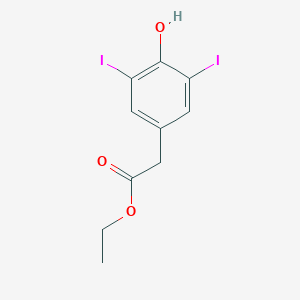

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

Wissenschaftliche Forschungsanwendungen

Chemistry: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is used as a linker in the synthesis of complex molecules, particularly in the development of ADCs. It enables the conjugation of antibodies to cytotoxic drugs, enhancing the specificity and efficacy of cancer treatments .

Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the interactions between antibodies and cancer cells. It helps in understanding how targeted therapies can be optimized for better clinical outcomes .

Medicine: In the medical field, Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is crucial in the development of new cancer therapies. Its role in ADCs allows for the targeted delivery of chemotherapy drugs, reducing side effects and improving patient outcomes .

Industry: Industrially, this compound is used in the large-scale production of ADCs. Its stability and reactivity make it an ideal candidate for manufacturing processes that require high precision and consistency .

Wirkmechanismus

Target of Action

The primary target of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, also known as 4-Formyl-2-nitrophenyl beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate, is Glycosidase . Glycosidases are a type of enzyme that hydrolyzes glycosidic bonds in complex sugars, playing a crucial role in the degradation, rearrangement, and synthesis of carbohydrates.

Mode of Action

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The cleavable linker allows the cytotoxic drug to be released once the ADC has been internalized by the cancer cells.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the antibody-drug conjugate pathway . The compound, acting as a linker, connects the antibody to the cytotoxic drug. Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, and the cytotoxic drug is released to kill the cancer cell.

Result of Action

The result of the action of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is the successful delivery of the cytotoxic drug to the cancer cells, leading to their death . The cleavable linker ensures that the cytotoxic drug is only released once the ADC is inside the cancer cell, minimizing damage to healthy cells.

Vorbereitungsmethoden

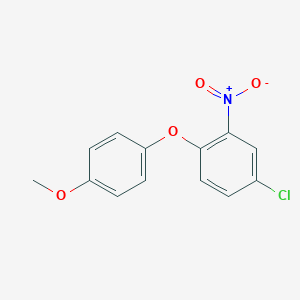

Synthetic Routes and Reaction Conditions: The synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 involves multiple steps, starting with the acetylation of beta-D-glucopyranuronate. The acetylated glucopyranuronate is then reacted with a phenyl aldehyde derivative and a nitro group to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

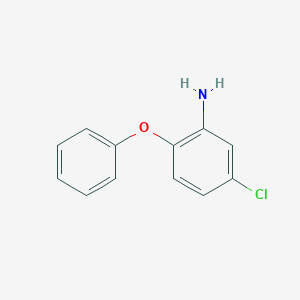

Reduction: Reduction reactions can modify the nitro group to an amine group.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

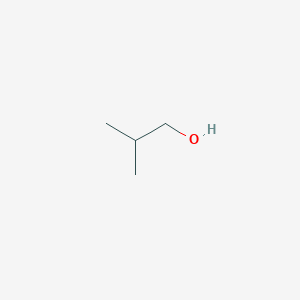

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

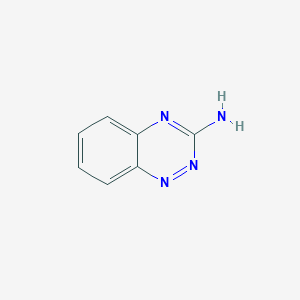

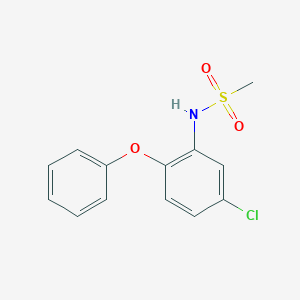

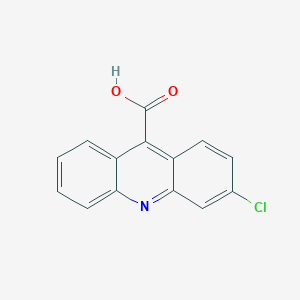

Vergleich Mit ähnlichen Verbindungen

Succinic anhydride: Used as a non-cleavable linker in ADCs.

6-Maleimidohexanoic acid N-hydroxysuccinimide ester: A bifunctional crosslinker used in the preparation of ADCs.

Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable linker used in the synthesis of ADCs and PROTACs

Uniqueness: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is unique due to its cleavable nature, which allows for the controlled release of the cytotoxic drug within the target cells. This specificity enhances the efficacy of ADCs and reduces off-target effects, making it a valuable tool in targeted cancer therapy .

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQOFAFDHVKQE-KVIJGQROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.